Ethyl 2-(4-bromo-2-nitrophenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom and a nitro group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate typically involves the esterification of 2-(4-bromo-2-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted phenylacetates.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)acetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Hydrolysis: 2-(4-bromo-2-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in the development of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound undergoes hydrolysis to produce 2-(4-bromo-2-nitrophenyl)acetic acid and ethanol, which can then participate in further biochemical reactions. The bromine and nitro substituents on the phenyl ring influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-nitrophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-bromo-2-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromo and nitro substituent on a phenyl ring, which is linked to an ethyl acetate moiety. Its unique structure suggests various interactions with biological systems, which may lead to significant therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂BrN₁O₄
- Molecular Weight : 328.14 g/mol
- Functional Groups : Bromo group, nitro group, ester group
The presence of the bromine and nitro groups enhances the compound's reactivity, allowing it to participate in various biochemical reactions. The nitro group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
The primary mechanism of action for this compound involves its hydrolysis into 2-(4-bromo-2-nitrophenyl)acetic acid and ethanol. This hydrolysis is catalyzed by enzymes that facilitate ester bond cleavage. The resulting acetic acid derivative may exhibit different biological activities compared to the parent compound due to changes in molecular structure and reactivity.
Antimicrobial Properties
Compounds similar to this compound have been investigated for their antibacterial and antifungal activities. The presence of halogen atoms (like bromine) and nitro groups in the structure is often associated with enhanced interaction with microbial membranes or enzymes, leading to inhibition of growth in various pathogens.
Table 1: Antimicrobial Activity Overview
Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Moderate | 0.0048 mg/mL |
Staphylococcus aureus | Moderate | 5.64 µM |
Candida albicans | Good | 16.69 µM |
Bacillus subtilis | Moderate | 4.69 µM |
The above data indicates that this compound may possess significant antimicrobial properties, potentially making it a candidate for further pharmaceutical development .
Enzyme Interaction Studies
Research has highlighted the potential of this compound in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Studies suggest that its interaction with specific enzymes could alter their activity, providing insights into its role as a biochemical probe or therapeutic agent.
Case Studies and Research Findings
- Study on Antibacterial Activity : A study evaluated various derivatives of bromo-nitrophenyl compounds against common bacterial strains. This compound showed promising results, particularly against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .
- Enzyme Hydrolysis Investigation : Research focusing on the hydrolysis of esters indicated that this compound could serve as a substrate for studying enzyme kinetics, revealing important information about enzyme mechanisms and substrate specificity.
- Comparative Analysis with Similar Compounds : A comparative study involving structurally related compounds demonstrated that this compound exhibited unique reactivity patterns due to its specific substituents, which could be leveraged for targeted drug design .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHDZQLBGMIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631518 | |
Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199328-35-3 | |
Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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